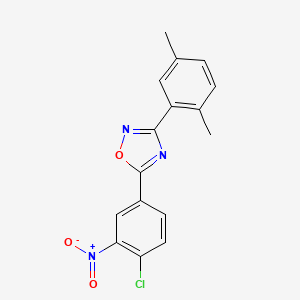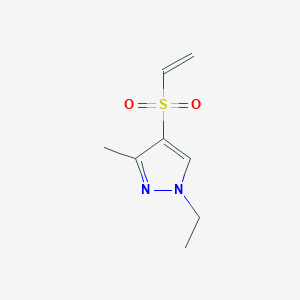
5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Cloro-3-nitrofenil)-3-(2,5-dimetilfenil)-1,2,4-oxadiazol es un compuesto heterocíclico que pertenece a la clase de los oxadiazoles
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(4-Cloro-3-nitrofenil)-3-(2,5-dimetilfenil)-1,2,4-oxadiazol normalmente implica la ciclización de precursores apropiados en condiciones específicas. Un método común involucra la reacción de 4-cloro-3-nitrobenzohidrazida con cloruro de 2,5-dimetilbenzoílo en presencia de un agente deshidratante como el oxicloruro de fósforo (POCl3). La reacción generalmente se lleva a cabo en condiciones de reflujo para facilitar la formación del anillo oxadiazol.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(4-Cloro-3-nitrofenil)-3-(2,5-dimetilfenil)-1,2,4-oxadiazol puede sufrir varias reacciones químicas, que incluyen:
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbono).
Sustitución: El grupo cloro se puede sustituir con otros nucleófilos (por ejemplo, aminas, tioles) en condiciones apropiadas.
Reactivos y Condiciones Comunes
Reducción: Gas hidrógeno, paladio sobre carbono, etanol como solvente.
Sustitución: Nucleófilos (por ejemplo, aminas, tioles), base (por ejemplo, hidróxido de sodio), solvente (por ejemplo, dimetilformamida).
Principales Productos Formados
Reducción: 5-(4-Amino-3-nitrofenil)-3-(2,5-dimetilfenil)-1,2,4-oxadiazol.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Explorado por su posible uso como agente terapéutico.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 5-(4-Cloro-3-nitrofenil)-3-(2,5-dimetilfenil)-1,2,4-oxadiazol dependería de su aplicación específica. Por ejemplo, si exhibe actividad antimicrobiana, puede dirigirse a las paredes celulares bacterianas o a enzimas específicas. Si tiene propiedades anticancerígenas, puede interferir con la división celular o inducir la apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos Similares
- 5-(4-Clorofenil)-3-(2,5-dimetilfenil)-1,2,4-oxadiazol
- 5-(4-Nitrofenil)-3-(2,5-dimetilfenil)-1,2,4-oxadiazol
- 5-(4-Cloro-3-nitrofenil)-3-fenil-1,2,4-oxadiazol
Unicidad
5-(4-Cloro-3-nitrofenil)-3-(2,5-dimetilfenil)-1,2,4-oxadiazol es único debido a la presencia de ambos sustituyentes cloro y nitro en el anillo fenilo, lo que puede influir en su reactividad y actividad biológica. El grupo dimetilfenilo también contribuye a sus propiedades químicas distintivas.
Propiedades
Fórmula molecular |
C16H12ClN3O3 |
|---|---|
Peso molecular |
329.74 g/mol |
Nombre IUPAC |
5-(4-chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H12ClN3O3/c1-9-3-4-10(2)12(7-9)15-18-16(23-19-15)11-5-6-13(17)14(8-11)20(21)22/h3-8H,1-2H3 |
Clave InChI |
CDUAZVCKLPKFIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C2=NOC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11783691.png)




![2-(3-Bromophenyl)-5-(dibromomethyl)benzo[d]oxazole](/img/structure/B11783708.png)
![5-((2,6-Dimethylmorpholino)methyl)-2-(3-iodophenyl)benzo[d]oxazole](/img/structure/B11783713.png)
![2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile](/img/structure/B11783731.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11783739.png)


![tert-Butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B11783761.png)

